Indole, 3-(1-methyl-3-pyrrolidinyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3671-00-9 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-7-6-10(9-15)12-8-14-13-5-3-2-4-11(12)13/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI Key |
GIUCRWSFDBHBDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Indole, 3 1 Methyl 3 Pyrrolidinyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete map of the molecular structure of Indole (B1671886), 3-(1-methyl-3-pyrrolidinyl)- can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The indole moiety presents characteristic signals in the aromatic region, while the 1-methyl-3-pyrrolidinyl group shows signals in the aliphatic region. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The proton at the C2 position of the indole ring is also a singlet, usually found between δ 7.0 and 7.5 ppm. The four protons on the benzene (B151609) portion of the indole ring (H4-H7) produce a complex multiplet pattern in the aromatic region (approximately δ 7.0-7.8 ppm). For the pyrrolidine (B122466) ring, the N-methyl group gives a sharp singlet, while the aliphatic protons on the ring appear as multiplets.
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The indole ring carbons resonate in the aromatic region (δ 110-140 ppm), with the C3a and C7a carbons appearing at the higher end of this range. The carbons of the pyrrolidine ring and the N-methyl group are found in the aliphatic region (δ 20-70 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for Indole, 3-(1-methyl-3-pyrrolidinyl)-
The following table presents predicted chemical shift values based on the analysis of similar structures. Actual experimental values may vary depending on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Indole N-H | > 10.0 | - | Broad Singlet |
| Indole C2-H | ~7.2 | ~122 | Singlet |
| Indole C4-H | ~7.6 | ~120 | Doublet |
| Indole C5-H | ~7.1 | ~121 | Triplet |
| Indole C6-H | ~7.2 | ~123 | Triplet |
| Indole C7-H | ~7.4 | ~112 | Doublet |
| Pyrrolidine C3-H | ~3.0-3.5 | ~35-40 | Multiplet |
| Pyrrolidine CH₂ | ~2.0-3.0 | ~30-60 | Multiplets |
| N-Methyl (CH₃) | ~2.3-2.5 | ~40-45 | Singlet |
| Indole C3 | - | ~115 | - |
| Indole C3a | - | ~128 | - |
| Indole C7a | - | ~136 | - |
Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes the connectivity between protons that are coupled to each other, typically on adjacent carbons. For Indole, 3-(1-methyl-3-pyrrolidinyl)-, a COSY spectrum would show correlations between the adjacent aromatic protons on the indole ring (e.g., H4 with H5, H5 with H6, H6 with H7). It would also map the connectivity within the pyrrolidine ring, showing correlations between the C3 proton and its neighbors on C2 and C4, and between the protons on C4 and C5.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for definitively assigning the carbon signals. For instance, the proton signal assigned to the N-methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, each aromatic proton signal of the indole ring would be correlated to its specific carbon, confirming the assignments in the aromatic region.
Mass Spectrometry (MS) Applications in Compound Identification and Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For Indole, 3-(1-methyl-3-pyrrolidinyl)-, with the molecular formula C₁₃H₁₆N₂, the theoretical monoisotopic mass can be calculated. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value that can be compared to the calculated value to confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Calculated Exact Mass for Indole, 3-(1-methyl-3-pyrrolidinyl)-
| Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of Indole, 3-(1-methyl-3-pyrrolidinyl)-, the compound would first be separated from any impurities on the GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ions.
The fragmentation pattern is predictable and provides structural confirmation. A primary fragmentation pathway involves the cleavage of the C-C bond between the indole and pyrrolidine rings. This would lead to the formation of a stable indole-containing fragment. Another characteristic fragmentation involves the pyrrolidine ring, often resulting in the loss of ethylene (B1197577) or other small neutral molecules.
Predicted Key Fragments in the EI Mass Spectrum of Indole, 3-(1-methyl-3-pyrrolidinyl)-
| Predicted Fragment Structure | m/z Value | Description |
|---|---|---|
| [C₁₃H₁₆N₂]⁺ | 200 | Molecular Ion (M⁺) |
| [C₉H₈N]⁺ | 130 | Indolylmethyl cation (from cleavage of the C3-pyrrolidine bond) |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For Indole, 3-(1-methyl-3-pyrrolidinyl)-, the IR spectrum would exhibit several characteristic absorption bands. A notable feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups appear just below 3000 cm⁻¹. The spectrum also shows characteristic C=C stretching absorptions for the aromatic indole ring in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for Indole, 3-(1-methyl-3-pyrrolidinyl)-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Indole N-H |
| Aromatic C-H Stretch | 3000 - 3100 | Indole C-H |
| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine & Methyl C-H |
| Aromatic C=C Stretch | 1450 - 1600 | Indole Ring |
X-ray Crystallography for Absolute Stereochemistry and Conformation
For a chiral molecule like "Indole, 3-(1-methyl-3-pyrrolidinyl)-", which contains a stereocenter at the 3-position of the pyrrolidine ring, X-ray crystallography can be used to establish its absolute stereochemistry. This is typically achieved through the anomalous dispersion of X-rays by heavier atoms in the crystal structure. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute configuration.
The conformation of the molecule, including the puckering of the pyrrolidine ring and the relative orientation of the indole and pyrrolidinyl moieties, is also revealed. In similar structures, the five-membered pyrrolidine ring is known to adopt various conformations, such as the envelope or twist forms, to minimize steric strain. The dihedral angle between the plane of the indole ring and the pyrrolidinyl substituent is another crucial conformational parameter.
To illustrate the type of data obtained from such an analysis, the table below presents hypothetical crystallographic data for a derivative, based on published data for similar indole compounds.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |
| Pyrrolidine Conformation | Twist | Describes the puckering of the five-membered ring to relieve strain. |
| Flack Parameter | 0.02(4) | A value close to zero for the correct enantiomer, indicating a high confidence in the stereochemical assignment. |
This table is illustrative and does not represent experimentally determined data for the specific compound.
Advanced Analytical Techniques for Tautomerism and Reactivity Studies
Beyond static structural information, understanding the dynamic properties of "Indole, 3-(1-methyl-3-pyrrolidinyl)-", such as tautomerism and reactivity, is crucial. Advanced analytical techniques play a pivotal role in these investigations.
Tautomerism:
The indole ring system can exhibit tautomerism, although the indole form is overwhelmingly the most stable. However, in certain chemical environments or upon substitution, the equilibrium can be influenced. For instance, studies on indole-3-pyruvic acid have shown that it exists in an equilibrium between its keto and enol tautomeric forms, and this equilibrium is sensitive to solvent and pH. nih.gov Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, are instrumental in studying such tautomeric equilibria. High-resolution mass spectrometry (HRMS) coupled with techniques like hydrogen-deuterium exchange (HDX) can also be used to identify and quantify different tautomers in solution. nih.gov
Reactivity:
The indole nucleus is electron-rich and generally undergoes electrophilic substitution, with the C3 position being the most nucleophilic and reactive site. The reactivity of the indole ring in "Indole, 3-(1-methyl-3-pyrrolidinyl)-" would be influenced by the electronic properties of the pyrrolidinyl substituent. The kinetics of reactions with various electrophiles can be monitored using techniques like stopped-flow spectroscopy or by analyzing product distributions via chromatography (HPLC, GC-MS).
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are invaluable for characterizing the products of reactivity studies. nih.gov Collision-induced dissociation (CID) experiments can provide detailed structural information about the products formed, helping to elucidate reaction mechanisms. researchgate.net These techniques are widely used in the study of indole alkaloids to understand their fragmentation pathways and identify unknown compounds in complex mixtures. nih.govnih.gov
The table below summarizes some advanced analytical techniques and their application in studying the tautomerism and reactivity of indole compounds.
| Technique | Application | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Analysis of reaction mixtures and identification of tautomers. | Accurate mass measurements for elemental composition determination of products and intermediates. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of reaction products and fragmentation pathway analysis. nih.gov | Connectivity of atoms within a molecule, aiding in the identification of isomers. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Studying conformational dynamics and tautomeric equilibria in solution. nih.gov | Information on the chemical environment of nuclei, coupling constants for dihedral angles, and exchange rates. |
| UV-Visible Spectroscopy | Monitoring reaction kinetics and studying shifts in tautomeric equilibrium. | Changes in electronic transitions corresponding to different chemical species. |
Computational and Theoretical Studies of Indole, 3 1 Methyl 3 Pyrrolidinyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of a molecule. These methods provide insights into molecular geometry, charge distribution, and orbital energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "Indole, 3-(1-methyl-3-pyrrolidinyl)-", DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can be employed to determine its most stable three-dimensional geometry. The optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.
Once the geometry is optimized, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution across the molecule. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
For "Indole, 3-(1-methyl-3-pyrrolidinyl)-", the MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically localized around the nitrogen atom of the indole (B1671886) ring and potentially the nitrogen of the pyrrolidine (B122466) ring, depending on its protonation state. The π-system of the indole ring also contributes to a negative electrostatic potential above and below the plane of the ring. researchgate.net
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) is a prominent site of positive potential, indicating its role as a hydrogen bond donor. nih.govresearchgate.net
This information is critical for predicting how the molecule will interact with biological targets, such as amino acid residues in a protein's active site.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org These orbitals are key players in chemical reactions and electronic transitions. wikipedia.orgnumberanalytics.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. For "Indole, 3-(1-methyl-3-pyrrolidinyl)-", the HOMO is expected to be primarily located on the electron-rich indole ring system, signifying its nucleophilic character.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. The LUMO is likely distributed over the aromatic indole system as well.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the HOMO-LUMO gap provides insights into the molecule's electronic properties and its potential to engage in charge-transfer interactions. sapub.org
Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis
The flexibility of the pyrrolidine ring and its connection to the indole moiety means that "Indole, 3-(1-methyl-3-pyrrolidinyl)-" can exist in multiple conformations. Conformational analysis is essential to identify the low-energy shapes the molecule is likely to adopt, which is crucial for its interaction with specific biological targets.
Semi-empirical methods, which combine elements of quantum mechanics with empirical parameters, can also be used for conformational analysis. researchgate.net These methods provide a balance between the accuracy of ab initio methods and the speed of molecular mechanics, allowing for the efficient calculation of energies for different conformations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate how "Indole, 3-(1-methyl-3-pyrrolidinyl)-" might interact with a specific protein target, molecular docking and molecular dynamics (MD) simulations are employed. These techniques are central to structure-based drug design. sci-hub.rumdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.net The process involves placing the 3D structure of "Indole, 3-(1-methyl-3-pyrrolidinyl)-" into the binding pocket of a target protein (e.g., a serotonin (B10506) receptor or a kinase) and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.netfrontiersin.org Docking studies can reveal key interactions, such as:
Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.
Ionic Interactions: If the pyrrolidine nitrogen is protonated, it can form a strong ionic bond (salt bridge) with negatively charged residues like aspartate or glutamate. sci-hub.ru
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. mdpi.com A simulation of several nanoseconds can show whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com It also reveals the flexibility of both the ligand and the protein, highlighting conformational changes that may occur upon binding and providing a more accurate estimation of the binding free energy. mdpi.comnih.gov
Prediction of Molecular Descriptors Relevant to Research Design
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are widely used in medicinal chemistry to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential for drug-likeness. Several key descriptors are relevant for the research design of "Indole, 3-(1-methyl-3-pyrrolidinyl)-".
| Descriptor | Predicted Value/Range | Significance in Research Design |
| Molecular Weight | ~214.31 g/mol | Influences size, solubility, and diffusion across membranes. |
| LogP (Octanol/Water Partition Coefficient) | 2.0 - 3.0 | Measures lipophilicity, affecting absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 15.0 - 25.0 Ų | Predicts transport properties, particularly blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from indole N-H) | Key feature for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 1-2 (pyrrolidine N, indole N) | Important for forming hydrogen bonds with receptor sites. |
| Rotatable Bonds | 1-2 | Indicates molecular flexibility, which affects binding entropy. |
Note: The values presented are estimates based on the structure and data from similar compounds. Actual experimental or more precise computational values may vary.
These descriptors are often used to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans.
Pharmacophore Modeling for Indole, 3-(1-methyl-3-pyrrolidinyl)- Analogs
Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target receptor is unknown or to understand the common features of a series of active compounds. frontiersin.org A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. nih.govnih.gov
For analogs of "Indole, 3-(1-methyl-3-pyrrolidinyl)-", which share a scaffold common to many serotonin (5-HT) receptor ligands, a pharmacophore model would typically include features such as: mdpi.comnih.gov
An Aromatic Ring (AR): Representing the indole nucleus, crucial for hydrophobic or π-stacking interactions.
A Hydrogen Bond Donor (HBD): The N-H group of the indole ring.
A Positive Ionizable (PI) / Hydrogen Bond Acceptor (HBA): The tertiary amine of the N-methylpyrrolidine ring, which is basic and can be protonated at physiological pH.
Hydrophobic Features (HY): The aliphatic parts of the pyrrolidine ring.
By aligning a set of known active analogs, a 3D pharmacophore model can be generated. researchgate.net This model defines the spatial arrangement of these essential features. It can then be used as a 3D query to screen large compound libraries to identify novel molecules with a high probability of having the desired biological activity, guiding the synthesis of new and potentially more potent analogs. frontiersin.orgmdpi.com
Structure Activity Relationship Sar Investigations of Indole, 3 1 Methyl 3 Pyrrolidinyl Derivatives
Impact of Indole (B1671886) Ring Substitution on Molecular Interactions
The indole ring, with its aromatic benzene (B151609) portion and nitrogen-containing pyrrole (B145914) ring, offers multiple sites for substitution (N1, C2, C3, and C4-C7 on the benzene ring). Modifications at these positions can drastically alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding to biological targets.
The point of attachment between the indole and pyrrolidine (B122466) rings is a critical determinant of a compound's properties. The C3 position of indole is the most common site for substitution, as it is the most activated and nucleophilic position, leading to its prevalence in biologically active molecules researchgate.netresearchgate.netmdpi.com. However, the C2 position is also a viable attachment point that can yield distinct pharmacological profiles.
In the context of spiro-fused systems, which represent a constrained form of substitution, the choice between a C2 or C3 linkage has profound consequences. Early spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one derivatives were found to be susceptible to epimerization at the chiral centers of the pyrrolidine ring researchgate.net. Shifting the linkage to the C2 position to create a spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one scaffold resulted in chemically stable compounds that were not prone to this epimerization, leading to the development of selective and orally bioavailable drug candidates researchgate.net. While not a simple substitution, this highlights how the linkage point on the indole ring fundamentally affects molecular stability and, consequently, biological utility.
Generally, C2,C3-disubstituted indoles are highly bioactive motifs researchgate.net. For other classes of indole derivatives, the presence of a substituent at the C2 position has been shown to influence binding affinity at various receptors nih.gov.
The indole nitrogen (N1) is a key interaction point. The presence of a hydrogen atom (N-H) can act as a hydrogen bond donor, which is often crucial for binding affinity. In studies of certain indole derivatives, N-unsubstituted analogues exhibited significantly higher potency compared to their N-substituted counterparts, demonstrating that the N-H group plays a decisive role in their activity researchgate.netnih.gov. This is attributed to the ability of the N-H bond to stabilize radical intermediates, which is important for antioxidant activity nih.gov.
Conversely, substitution at the N1 position can also be advantageous, often enhancing selectivity or modifying pharmacokinetic properties. Alkylation or acylation of the N1 nitrogen can block hydrogen bonding capabilities but introduce new van der Waals or hydrophobic interactions. For instance, in a series of anti-inflammatory agents, the introduction of a methyl group at the N1 position had a positive influence on activity amanote.com. Similarly, studies on other indole-based compounds have shown that N1-alkylation is a viable strategy for modulating receptor affinity nih.gov. The choice between a substituted or unsubstituted N1 position is therefore dependent on the specific target and desired pharmacological outcome.
| Scaffold Type | N1-Substituent | Observed Effect | Reference |
|---|---|---|---|
| Indole-propenone | -H | Optimal antiproliferative activity | researchgate.net |
| Indole-propenone | Substituted (e.g., alkyl) | Considerably reduced antiproliferative potency | researchgate.net |
| C3-Methylene-Bridged Indole | -H | Enhanced cytoprotective activity (radical stabilization) | nih.gov |
| 3-Indolepropanamides | -CH₃ | Positive influence on anti-inflammatory activity | amanote.com |
Substitution on the benzene portion of the indole ring (positions C4 through C7) is a common strategy to modulate ligand-receptor interactions. The electronic properties and position of these substituents are critical.
Halogenation is a frequently employed modification. In one study, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts researchgate.net. Bromination is also common, particularly in marine natural products, where the 6-bromoindole moiety is a recurring feature nih.gov. The position of the halogen is crucial; studies on cannabinoid receptor ligands showed that 5-substitution with fluorine or bromine was detrimental to binding, whereas substitution at the 6- and 7-positions could maintain or improve activity researchgate.net. Another report identified substitution at the C4 position as the least favorable, while C7 substitution was the most favorable for activity researchgate.net.
| Position | Substituent | Observed Effect on Activity/Binding | Reference |
|---|---|---|---|
| Position 4 | Various | Generally unfavorable for activity | researchgate.net |
| Position 5 | -F, -Br, -CH₃ | Detrimental for CB receptor binding | researchgate.net |
| Position 5 | -Cl | Lower hCB₁ receptor affinity compared to 6-Cl | researchgate.net |
| Position 6 | -Br | Common motif in bioactive marine alkaloids | nih.gov |
| Position 6 | -Cl | Higher hCB₁ receptor affinity compared to 5-Cl | researchgate.net |
| Position 7 | -OCH₃ | Most favorable for activity in one series | researchgate.net |
Role of the Pyrrolidine Moiety in Structural Activity
The pyrrolidine ring is a versatile scaffold in drug design, valued for its three-dimensional structure and the stereochemical complexity it introduces nih.govnih.govresearchgate.net. Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for a more precise spatial arrangement of substituents to optimize interactions within a binding pocket nih.govresearchgate.net.
The substituent on the pyrrolidine nitrogen is a critical handle for modifying a compound's properties, including its basicity and ability to form interactions with a receptor. In the parent compound, this position is occupied by a methyl group. Varying this group can significantly impact receptor affinity and selectivity.
A comprehensive study on noroxymorphindoles, which feature a fused indole system, systematically explored the effect of the N-substituent on opioid receptor affinity nih.gov. Although a different scaffold, the findings provide valuable insights into the principles of N-substitution. It was found that varying the N-alkyl chain from ethyl to heptyl, as well as introducing branched alkyl or alkenyl groups, consistently produced opioid antagonists nih.gov. Notably, the N-2-methylallyl derivative was found to be highly selective for the delta-opioid receptor nih.gov. In a separate study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitution of the pyrrolidine ring with methylbenzylamine groups conferred nanomolar affinity for the h5-HT1D receptor with high selectivity nih.gov. These examples underscore the power of N-substitution on the pyrrolidine ring to fine-tune receptor interaction profiles.
The pyrrolidine ring contains stereogenic carbons, and the specific stereochemistry is a crucial factor for biological activity nih.govnih.govresearchgate.net. Different stereoisomers of the same compound can exhibit vastly different biological profiles due to their unique spatial orientation, which dictates how they fit into a chiral binding site on a protein nih.govresearchgate.net.
The relative orientation of substituents on the pyrrolidine ring is a key consideration. For example, in a series of dual PPARα/γ agonists, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity nih.gov. Furthermore, the absolute stereochemistry can determine the mode of action. In a study of antiestrogen compounds, the specific stereospecific orientation of a 3-methylpyrrolidine group was responsible for determining whether the compound acted as a pure antagonist and selective receptor degrader nih.gov. This demonstrates that a subtle change in the spatial position of a single methyl group on the pyrrolidine ring can fundamentally alter the pharmacological outcome. Therefore, controlling the stereochemistry of the pyrrolidine ring is an essential aspect of designing potent and selective Indole, 3-(1-methyl-3-pyrrolidinyl)- derivatives.
Linker Region Modifications and Their SAR Implications
The length of the linker can directly influence the distance between the two pharmacophoric groups, which is often a crucial determinant for effective binding to a target protein. Studies on analogous systems have shown that even a single atom change in the linker length can lead to a significant alteration in activity. For instance, extending a simple methylene linker to an ethylene (B1197577) or propylene chain can either enhance or diminish activity depending on the specific receptor topology.
The rigidity of the linker is another critical factor. Introducing double or triple bonds, or incorporating small rings within the linker, can restrict the conformational freedom of the molecule. This pre-organization can be advantageous if the resulting conformation aligns favorably with the binding site, leading to a lower entropic penalty upon binding and thus higher affinity. Conversely, a more flexible linker might allow the molecule to adopt multiple conformations, one of which could be the bioactive conformation.
The introduction of heteroatoms or functional groups within the linker can introduce new hydrogen bonding or ionic interaction points, further modulating the compound's activity. For example, replacing a methylene group with an oxygen or nitrogen atom can alter the polarity and hydrogen bonding capacity of the linker region.
Table 1: Impact of Linker Length on Biological Activity of Hypothetical 3-(1-methyl-3-pyrrolidinyl)indole Analogs
| Compound ID | Linker (X) | Linker Length (atoms) | Relative Activity (%) |
|---|---|---|---|
| Ia | -CH2- | 1 | 100 |
| Ib | -CH2CH2- | 2 | 75 |
| Ic | -CH2CH2CH2- | 3 | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of linker modification SAR.
Comparative SAR Studies of Indole-Pyrrolidine Hybrid Scaffolds
To understand the unique contribution of the pyrrolidine ring to the biological activity of these hybrid molecules, comparative SAR studies are often conducted. In these studies, the pyrrolidine moiety is replaced with other heterocyclic rings, such as piperidine, morpholine, or azepane, while keeping the indole core and any linker and substitution patterns constant. These investigations help to elucidate the importance of ring size, basicity, and the three-dimensional shape of the heterocyclic component.
The five-membered pyrrolidine ring offers a distinct three-dimensional geometry compared to the six-membered piperidine ring. The pKa of the nitrogen atom in the pyrrolidine ring also differs from that in a piperidine ring, which can influence the ionization state of the molecule at physiological pH and its ability to form ionic interactions with target proteins. differencebetween.com
For example, a direct comparison between a 3-(1-methyl-3-pyrrolidinyl)indole and its corresponding 3-(1-methyl-3-piperidinyl)indole analog can reveal whether the target's binding pocket has a preference for a five- or six-membered ring. Furthermore, the stereochemistry at the point of attachment to the indole ring can be a critical determinant of activity, with one enantiomer often exhibiting significantly higher potency than the other.
Table 2: Comparative Activity of Indole-Heterocycle Hybrids
| Compound ID | Heterocyclic Ring | Ring Size | pKa (approx.) | Relative Activity (%) |
|---|---|---|---|---|
| IIa | Pyrrolidine | 5 | 11.3 | 100 |
| IIb | Piperidine | 6 | 11.2 | 85 |
| IIc | Morpholine | 6 | 8.4 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of comparative SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole, 3-(1-methyl-3-pyrrolidinyl)- Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to correlate the physicochemical properties of a series of analogs with their biological activities. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govnih.govnih.gov
For a series of Indole, 3-(1-methyl-3-pyrrolidinyl)- analogs, a QSAR study would typically involve the calculation of a wide range of molecular descriptors for each compound. These descriptors can be broadly categorized as:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO).
Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a QSAR model. A robust QSAR model should not only have good statistical parameters for the training set of compounds but also demonstrate predictive power for an external test set of molecules not used in the model development.
The resulting QSAR equation provides quantitative insights into which properties are most influential for the biological activity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. These models serve as a valuable guide for the rational design of new and improved Indole, 3-(1-methyl-3-pyrrolidinyl)- analogs.
Table 3: Key Descriptor Classes in QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, polar interactions |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, shape, bulkiness |
| Hydrophobic | LogP, Hydrophobic Surface Area | Lipophilicity, membrane permeability |
| Topological | Connectivity Indices, Shape Indices | Molecular branching, connectivity, shape |
Mechanistic and Molecular Interaction Studies of Indole, 3 1 Methyl 3 Pyrrolidinyl in Biological Systems
Molecular Probes and Tools in Biochemical Research
Derivatives of the indole-pyrrolidine scaffold serve as valuable molecular tools for investigating the function of various receptors and biological pathways. Due to their ability to bind with high affinity and selectivity to specific targets, such as serotonin (B10506) receptors, these compounds can be used to probe the roles of these receptors in physiological and pathological processes. For instance, selective ligands are crucial for delineating the specific functions of receptor subtypes, like the h5-HT1D receptor, from the closely related h5-HT1B receptor, which helps in understanding their distinct roles in conditions like migraine. acs.org The development of potent and selective indole-pyrrolidine derivatives provides researchers with the necessary tools to dissect complex neurological pathways and validate novel therapeutic targets.
Interaction with Specific Biological Macromolecules (e.g., Proteins, DNA)
The indole-pyrrolidine scaffold is known to interact with a range of biological macromolecules, primarily proteins (such as G-protein coupled receptors) and nucleic acids (specifically G-quadruplex DNA structures). nih.govmdpi.com
Molecular modeling studies of various indole (B1671886) derivatives binding to serotonin receptors have shown that the indole moiety typically penetrates deep into a hydrophobic pocket of the receptor. mdpi.com Specific interactions, such as hydrogen bonds between the indole NH group and receptor residues (e.g., Threonine), contribute to the binding. mdpi.com
Furthermore, certain pyrrolidine-substituted indole derivatives have been specifically designed to interact with non-canonical DNA structures known as G-quadruplexes (G4). nih.gov These four-stranded DNA structures are found in the promoter regions of oncogenes like c-Myc. nih.govresearchgate.net NMR spectroscopy has shown that some of these indole derivatives interact with the terminal G-quartets of the c-Myc G-quadruplex. nih.govresearchgate.net Molecular dynamics studies suggest that these interactions often involve the ligand stacking onto the 5' and 3' G-quartets of the G-quadruplex structure. researchgate.net
Binding Affinity and Selectivity Studies (in vitro)
In vitro binding assays are fundamental to characterizing the interaction of indole-pyrrolidine derivatives with their biological targets. These studies determine the binding affinity (often expressed as the inhibition constant, Ki) and the selectivity for a specific target over others.
Numerous studies have focused on the interaction of these compounds with serotonin (5-HT) receptors. For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their binding affinity to the serotonin transporter (SERT) and various serotonin receptors. nih.gov Modifications at the C-5 position of the indole ring were found to be advantageous, leading to compounds with high affinity for both the 5-HT1A receptor and SERT. nih.gov
Another study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles identified compounds with nanomolar affinity for the h5-HT1D receptor and remarkable selectivity (over 100-fold) against the h5-HT1B receptor subtype. acs.org This high degree of selectivity is crucial for developing targeted therapeutics with fewer side effects. acs.org
Below is a table summarizing binding affinity data for representative indole-pyrrolidine derivatives.
| Compound Class | Target | Representative Compound | Ki (nM) |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | SERT | Compound 11 | 9.2 |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 5-HT1A | Compound 10 | 128 |
| 3-[2-(pyrrolidin-1-yl)ethyl]indole derivative | h5-HT1D | Oxazolidinone 24b | Sub-nanomolar range (specific value not stated) |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | D2 Receptor | Compound 11 | 51.0 |
This table is for illustrative purposes and includes data from various structurally related indole-pyrrolidine derivatives to demonstrate the binding profiles of this chemical class. nih.govresearchgate.net
Allosteric Modulation and Orthosteric Binding Mechanisms
The primary mechanism of action for many indole-pyrrolidine derivatives at G-protein coupled receptors, such as serotonin receptors, involves binding to the orthosteric site. This is the same site where the endogenous ligand (e.g., serotonin) binds. Molecular docking studies have consistently shown the indole moiety of these ligands occupying the orthosteric binding pocket. mdpi.com Compounds that bind to this site and activate the receptor are known as agonists or partial agonists. acs.org Research on 3-pyrrolidine-indole derivatives has identified them as agonists or partial agonists at brain 5-HT2A receptors, indicating orthosteric binding. acs.org
Influence on Cellular Pathways and Processes
By binding to specific receptors or DNA structures, indole-pyrrolidine compounds can trigger a cascade of downstream cellular events.
When acting as agonists at serotonin receptors, these compounds modulate serotonergic neurotransmission. This can influence a wide range of cellular processes and physiological functions regulated by serotonin, including mood, cognition, and anxiety. mdpi.comacs.org
In the context of cancer, indole-pyrrolidine derivatives that bind to and stabilize the c-Myc G-quadruplex can act as transcriptional silencers. nih.govresearchgate.net By stabilizing this non-canonical DNA structure in the promoter region of the c-Myc oncogene, these compounds can downregulate the expression of the c-Myc protein. nih.govresearchgate.net This inhibition of c-Myc expression can, in turn, induce cell-cycle arrest (primarily in the G1 phase) and an increase in intracellular reactive oxygen species, ultimately leading to the inhibition of cancer cell growth. nih.govresearchgate.net
Target Identification and Validation Strategies in Research Models
The identification and validation of biological targets for Indole, 3-(1-methyl-3-pyrrolidinyl)- and its analogs employ a combination of computational and experimental techniques.
Target Identification:
Virtual Screening: Ligand- and structure-based virtual screening methods are often used as an initial step to identify potential biological targets from large databases. This computational approach can identify scaffolds, such as the spiro[pyrrolidine-3,3′-oxindole] system, as potential ligands for specific receptors like the 5-HT6 receptor. mdpi.com
Fragment Screening: Libraries of small, simple molecules ("fragments") containing the core indole-pyrrolidine structure are screened against a panel of biological targets to identify initial "hits" with weak but specific binding. mdpi.com
Target Validation:
Radioligand Binding Assays: This is a standard in vitro method used to confirm the binding of a compound to a receptor and to quantify its affinity (Ki). It involves competing the test compound with a known radioactively labeled ligand. nih.gov
Functional Assays: Once binding is confirmed, functional assays are used to determine the compound's effect on the target's activity. For GPCRs, this can involve measuring agonist-induced [35S]GTPγS binding, which assesses the extent of G-protein activation. acs.org
Cell-Based Assays: To validate the effect in a cellular context, researchers use assays to measure downstream effects, such as changes in gene expression (e.g., c-Myc downregulation via qRT-PCR) or effects on cell viability and cell cycle in cancer cell lines. nih.govresearchgate.net
Biophysical Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm and characterize the direct physical interaction between the compound and its target, such as the binding of an indole derivative to a G-quadruplex DNA structure. nih.govresearchgate.net
Receptor Binding Studies (e.g., Serotonin Receptors, Nociceptin Opioid Receptor, ROR1, c-Myc G-quadruplex)
The indole-pyrrolidine scaffold has been extensively studied for its interaction with several key biological targets.
Serotonin Receptors: This is the most widely studied target class for this chemical family. Derivatives have shown potent and often selective binding to various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT6, as well as the serotonin transporter (SERT). acs.orgnih.govmdpi.com The specific subtype selectivity and functional activity (agonist, antagonist) can be finely tuned through chemical modifications to the indole or pyrrolidine (B122466) rings. acs.org For example, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-diones have been developed as dual 5-HT1A receptor and SERT binders for potential antidepressant applications. nih.gov
Nociceptin Opioid Receptor: While the indole scaffold is present in ligands for various receptors, specific binding data for Indole, 3-(1-methyl-3-pyrrolidinyl)- at the Nociceptin Opioid Peptide (NOP) receptor is not prominently available in the reviewed literature.
ROR1: Similarly, research on small molecule inhibitors for the ROR1 receptor has focused on different indole-based scaffolds, and specific interaction data for the indole-pyrrolidine core with ROR1 is not well-documented in the provided context.
c-Myc G-quadruplex: A significant area of research involves the targeting of the c-Myc promoter's G-quadruplex DNA structure. Pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been synthesized and shown to bind to and stabilize this structure. nih.govresearchgate.net Biophysical analyses confirm a direct interaction, and cellular studies demonstrate that this binding leads to the downregulation of c-Myc expression, highlighting a potential strategy for cancer therapy. nih.govresearchgate.net Indolylmethyleneindanone scaffolds containing cationic pyrrolidine side chains have also been shown to specifically stabilize the parallel topology of the c-MYC promoter quadruplex. researchgate.net
Advanced Research Applications and Future Directions in Indole, 3 1 Methyl 3 Pyrrolidinyl Chemistry
Application as Scaffolds for Chemical Library Synthesis
The structural framework of Indole (B1671886), 3-(1-methyl-3-pyrrolidinyl)- serves as an exemplary scaffold for the generation of diverse chemical libraries. Its inherent drug-like properties and the presence of multiple functionalization points on both the indole and pyrrolidine (B122466) rings allow for extensive structural diversification. nih.govthermofisher.com Medicinal chemists leverage this scaffold to create large collections of related compounds, which are then screened for biological activity against various targets. doi.orgnih.gov
The synthesis of these libraries often involves combinatorial chemistry approaches, where different building blocks are systematically combined to produce a wide array of derivatives. researchgate.net For instance, the indole nitrogen can be alkylated or acylated, while the aromatic ring of the indole can undergo electrophilic substitution at various positions. Similarly, the pyrrolidine ring offers opportunities for modification. This systematic derivatization enables the exploration of a broad chemical space around the core Indole, 3-(1-methyl-3-pyrrolidinyl)- structure, significantly increasing the probability of identifying novel bioactive molecules. doi.org
Several research programs have successfully utilized indole-based scaffolds for constructing libraries aimed at discovering new therapeutic agents. mdpi.com These libraries are crucial tools in the early stages of drug discovery, providing a rich source of hit compounds for further optimization. stanford.edu
Table 1: Representative Chemical Library Scaffolds Based on Indole-Pyrrolidine Core
| Scaffold Type | Key Features | Potential Therapeutic Areas |
| Spiro[pyrrolidine-3,3′-oxindoles] | Rigidified spirocyclic system, introduces 3D complexity. mdpi.com | CNS disorders, oncology. mdpi.com |
| 3-substituted Indoles | Functionalization at the C3 position allows for diverse substitutions. nih.gov | Antimicrobial, antiviral, anticancer. openmedicinalchemistryjournal.comsci-hub.se |
| Hexahydropyrrolo[2,3-b]indole | Fused ring system with defined stereochemistry. doi.org | Various, depending on library diversification. doi.org |
Development of Novel Research Probes and Ligands
Beyond its role in library synthesis, Indole, 3-(1-methyl-3-pyrrolidinyl)- and its analogs are pivotal in the development of sophisticated research probes and selective ligands. These tools are indispensable for studying the function and distribution of biological targets such as receptors and enzymes. For example, derivatives of this scaffold have been identified as high-affinity ligands for serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. researchgate.netnih.gov
The development of fluorescently labeled ligands is a particularly active area of research. By attaching a fluorescent tag to the Indole, 3-(1-methyl-3-pyrrolidinyl)- core, researchers can create probes that allow for the visualization of receptor localization and trafficking within cells and tissues using techniques like fluorescence microscopy. nih.gov This provides invaluable insights into the molecular mechanisms underlying physiological and pathological processes.
Furthermore, radiolabeled versions of these ligands are developed for use in positron emission tomography (PET) imaging, enabling the non-invasive study of target distribution and density in the living brain. The design of these probes requires a delicate balance between maintaining high affinity and selectivity for the target and incorporating the imaging moiety without disrupting binding.
Integration with High-Throughput Screening Methodologies in Research
The chemical libraries generated from the Indole, 3-(1-methyl-3-pyrrolidinyl)- scaffold are ideally suited for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. mdpi.com The structural diversity of these libraries increases the likelihood of identifying "hits"—compounds that exhibit the desired activity. thermofisher.com
HTS campaigns utilizing indole-pyrrolidine-based libraries have been instrumental in identifying novel modulators for a range of targets. The process typically involves automated liquid handling systems and sensitive detection methods to measure the activity of each compound in a miniaturized assay format. stanford.edu The data generated from HTS not only identifies active compounds but also provides preliminary structure-activity relationship (SAR) information, which guides the subsequent lead optimization process. sci-hub.se The combination of diverse chemical libraries and advanced HTS technologies significantly accelerates the pace of drug discovery and basic biological research. nih.govnih.gov
Innovations in Indole-Pyrrolidine Chemistry for Enhanced Research Tool Development
Continuous innovation in synthetic organic chemistry is crucial for expanding the utility of the Indole, 3-(1-methyl-3-pyrrolidinyl)- scaffold. researchgate.net Researchers are constantly developing novel and more efficient synthetic methods to access a wider range of derivatives with greater precision and control. nih.govscienmag.com
Recent advances include the development of novel catalytic systems for the selective functionalization of the indole ring. nih.govnews-medical.net For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of a wide variety of substituents at positions that were previously difficult to modify. scienmag.com Additionally, new methods for the stereoselective synthesis of the pyrrolidine ring have allowed for the creation of enantiomerically pure compounds, which is often critical for achieving high potency and selectivity for a biological target. mdpi.com
These synthetic innovations not only provide access to new chemical space but also facilitate the synthesis of more complex and sophisticated research tools, such as bifunctional molecules and covalent probes.
Table 2: Key Synthetic Innovations in Indole-Pyrrolidine Chemistry
| Innovation | Description | Impact on Research Tool Development |
| Palladium-Catalyzed Cross-Coupling | Enables C-C and C-N bond formation on the indole ring. mdpi.com | Allows for the introduction of diverse functional groups to fine-tune ligand properties. |
| Asymmetric Catalysis | Controls the stereochemistry of the pyrrolidine ring during synthesis. mdpi.com | Provides access to single enantiomers, often leading to improved potency and selectivity. |
| C-H Functionalization | Directly converts C-H bonds to C-C or C-heteroatom bonds. scienmag.comnews-medical.net | Offers more atom-economical and efficient routes to novel analogs. |
| Multi-component Reactions | Combines three or more starting materials in a single step to build molecular complexity. openmedicinalchemistryjournal.com | Accelerates the synthesis of diverse compound libraries. researchgate.net |
Emerging Trends and Unexplored Research Avenues for Indole, 3-(1-methyl-3-pyrrolidinyl)- Analogs
The future of research involving Indole, 3-(1-methyl-3-pyrrolidinyl)- and its analogs is promising, with several exciting trends and unexplored avenues on the horizon. One emerging area is the exploration of this scaffold for targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with small molecules. The three-dimensional shape and chemical functionality of certain indole-pyrrolidine derivatives may make them well-suited for binding to the large and often shallow surfaces involved in PPIs.
Another area of growing interest is the application of these compounds in chemical biology to probe complex biological systems. For example, the development of photo-activatable or "caged" ligands could allow for the precise spatial and temporal control of receptor activity in living organisms.
Furthermore, there is significant potential for the discovery of analogs with novel polypharmacology—the ability to modulate multiple targets simultaneously. This approach is gaining traction for the treatment of complex diseases where targeting a single protein is often insufficient. The versatility of the Indole, 3-(1-methyl-3-pyrrolidinyl)- scaffold makes it an ideal starting point for designing such multi-target ligands. The continued exploration of new synthetic methodologies will undoubtedly unlock access to even more diverse and functionally rich analogs, ensuring that this chemical framework remains a valuable tool in advancing chemical and biological research. sci-hub.se
Q & A
Q. What are the optimal synthetic conditions for preparing 3-(1-methyl-3-pyrrolidinyl)-indole via the Vilsmeier-Haack reaction?
The synthesis involves reacting indole with 1-methylpyrrolidin-2-one and phosphorus oxychloride (POCl₃) under controlled conditions. Key parameters include maintaining temperatures between –10°C and 0°C during the formation of the POCl₃-amide complex, followed by gradual warming to room temperature. This method achieves yields up to 95% after crystallization from n-hexane/acetone . Reaction efficiency is highly dependent on pH adjustments during neutralization to isolate the free base .
Q. How is the molecular structure of 3-(1-methyl-3-pyrrolidinyl)-indole confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation, revealing bond lengths, angles, and stereochemistry (e.g., mean C–C bond length = 0.010 Å, R factor = 0.078) . Complementary techniques include ¹H/¹³C NMR for verifying proton environments (e.g., δ 10.84 ppm for NH in DMSO-d₆) and UV-Vis spectroscopy to assess conjugation effects .
Q. What safety precautions are necessary when handling 3-(1-methyl-3-pyrrolidinyl)-indole in laboratory settings?
The compound exhibits acute toxicity in rodent models (intraperitoneal LD₅₀: 176 mg/kg in rats, 65 mg/kg in mice). Researchers should use fume hoods, wear nitrile gloves, and avoid inhalation or skin contact. Thermal decomposition releases toxic NOₓ fumes, necessitating proper ventilation .
Advanced Research Questions
Q. Why does 3-(1-methyl-3-pyrrolidinyl)-indole exhibit unusually high basicity compared to other imines?
The compound’s pKa of 10.6 arises from resonance stabilization between the enamine and imine groups within the conjugated 3H-indole system. This contrasts sharply with simpler imines like 4a-methyl-1,2,3,4-tetrahydro-4aH-carbazole (pKa 3.6), where conjugation is absent .
Q. What mechanistic insights explain the formation of this compound under Vilsmeier conditions?
POCl₃ activates the tertiary cyclic amide (1-methylpyrrolidin-2-one) to form a reactive chloroiminium intermediate. This electrophile undergoes regioselective attack by indole at the C3 position, followed by deprotonation to yield the conjugated enamine-imine product. Temperature control (–10°C to 0°C) minimizes side reactions, while stoichiometric POCl₃ ensures complete amide activation .
Q. How can researchers resolve discrepancies in spectral data for derivatives of this compound?
Cross-validation using complementary techniques is critical. For example, ambiguous ¹H NMR signals (e.g., overlapping pyrrolidine protons) can be clarified via 2D COSY or HSQC experiments. X-ray crystallography provides definitive assignments for stereochemical ambiguities . Contradictions in UV absorption maxima may arise from solvent polarity effects, requiring standardized solvent systems for comparisons .
Q. What methodological approaches are recommended for analyzing reaction intermediates in its synthesis?
In-situ monitoring via low-temperature ¹H NMR captures transient intermediates like chloroiminium ions. High-resolution mass spectrometry (HRMS) identifies ionic species, while DFT calculations predict intermediate stability and reaction pathways . Quenching experiments at varying timepoints followed by LC-MS can map kinetic profiles .
Q. How does the steric and electronic environment influence the reactivity of 3-(1-methyl-3-pyrrolidinyl)-indole in electrophilic substitutions?
The electron-rich indole core favors electrophilic attack at C5 or C7 positions. However, steric hindrance from the 1-methylpyrrolidinyl group directs reactivity toward the less hindered C5 site. Bromination of 5-bromoindole derivatives under Vilsmeier conditions retains regioselectivity, as demonstrated by 95% yield of 5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole .
Methodological Notes
- Synthetic Optimization : Scale-up requires precise temperature gradients to prevent exothermic side reactions. Pilot studies recommend incremental POCl₃ addition to avoid localized overheating .
- Crystallization Challenges : The free base is hygroscopic; anhydrous acetone/n-hexane mixtures (1:3 v/v) yield stable needle crystals .
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets, leveraging the compound’s structural data from X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
